Synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Comprehensive Technical Guide
Synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a 3-hydroxypropyl substituent at the N-3 position and a thioxo group at the C-2 position can significantly influence the molecule's physicochemical properties and biological activity. This document outlines a feasible synthetic approach, detailed experimental protocols, and potential biological relevance based on analogous structures.
Synthetic Strategy
The synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be achieved through several established methods for quinazolinone synthesis. A highly efficient and common approach is the one-pot, three-component reaction involving isatoic anhydride, a primary amine (3-amino-1-propanol), and a thiocarbonyl source. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.
An alternative pathway involves the reaction of an anthranilic acid derivative with an appropriate isothiocyanate. For the target molecule, this would necessitate the synthesis of 2-isothiocyanatobenzoic acid or its ester, followed by condensation with 3-amino-1-propanol.
This guide will focus on the one-pot synthesis from isatoic anhydride due to its convergent nature and efficiency.
Experimental Protocols
Method 1: One-Pot Synthesis from Isatoic Anhydride
This protocol is adapted from established procedures for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.[1][2]
Materials:
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Isatoic anhydride
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3-Amino-1-propanol
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Carbon disulfide (CS₂)
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A suitable base (e.g., potassium carbonate, triethylamine)
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A suitable solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
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Hydrochloric acid (for acidification)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate (for drying)
Procedure:
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To a stirred solution of isatoic anhydride (1.0 equivalent) in a suitable solvent such as ethanol, add 3-amino-1-propanol (1.1 equivalents).
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The reaction mixture is heated to reflux for 1-2 hours to facilitate the formation of the intermediate 2-aminobenzamide derivative.
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After cooling the mixture to room temperature, a base such as potassium carbonate (2.0 equivalents) is added, followed by the dropwise addition of carbon disulfide (1.5 equivalents).
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The reaction mixture is then heated to reflux for an additional 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of approximately 5-6, leading to the precipitation of the crude product.
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The precipitate is collected by filtration, washed with cold water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture).
Characterization:
The structure of the synthesized 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one should be confirmed by spectroscopic methods:
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¹H NMR: Expected signals for the aromatic protons of the quinazolinone ring, the methylene protons of the hydroxypropyl chain, and the hydroxyl proton.
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¹³C NMR: Expected signals for the carbonyl and thioxo carbons, the aromatic carbons, and the carbons of the hydroxypropyl chain.[3]
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IR: Characteristic absorption bands for N-H, C=O, C=S, and O-H functional groups.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the target compound (C₁₁H₁₂N₂O₂S).
Data Presentation
While specific quantitative data for the synthesis of the title compound is not available in the cited literature, Table 1 summarizes typical reaction parameters and outcomes for the synthesis of analogous 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which can serve as a benchmark for optimization.
| Starting Materials | Reagents/Catalyst | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Anthranilic acid, Aryl isothiocyanate | Glacial Acetic Acid | AcOH | 10 | Reflux | - | [3] |
| 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea | Sodium tertiary butoxide | DMF | 1-3 | 70-80 °C | - | [4] |
| Isatoic anhydride, Amine, Chloroform, Sulfur | Basic conditions | - | - | - | High | [2] |
| Methyl 2-isothiocyanatobenzoate, 2-aminoalkylimidazole | - | - | - | - | - | [5] |
Table 1: Summary of Reaction Conditions for the Synthesis of 2-Thioxo-Quinazolinone Derivatives.
Biological Activity and Signaling Pathways
Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been reported to exhibit a range of biological activities, most notably cytotoxic effects against various cancer cell lines.[3][6] The mechanism of this cytotoxicity is often linked to the induction of apoptosis.
Apoptosis Induction Pathway
Several studies on analogous compounds have shown that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This involves the modulation of key apoptosis-regulating proteins.
Caption: Proposed apoptotic pathway induced by 2-thioxo-quinazolinone analogs.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow to evaluate the cytotoxic properties of the synthesized compound is outlined below.
Caption: Workflow for evaluating the cytotoxic activity of the synthesized compound.
Quantitative Biological Data of Analogous Compounds
The following table presents the cytotoxic activity of some 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives against human colon carcinoma cell lines. This data provides a reference for the potential potency of the title compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3a | LoVo | 294.32 ± 8.41 | [3] |
| 3a | HCT-116 | 298.05 ± 13.26 | [3] |
| 3f | LoVo | 383.5 ± 8.99 | [3] |
| 3f | HCT-116 | 323.59 ± 3.00 | [3] |
Table 2: Cytotoxic Activity (IC₅₀) of 3-Aryl-2-thioxo-quinazolin-4(1H)-one Derivatives.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and potential biological evaluation of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. By leveraging established synthetic methodologies for the quinazolinone scaffold, researchers can efficiently produce this target compound. Furthermore, based on the known activities of structurally related molecules, the synthesized compound warrants investigation for its potential cytotoxic and apoptosis-inducing properties, making it a person of interest for further studies in drug discovery and development. The provided experimental outlines and data serve as a valuable resource for initiating such investigations.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
